2,4-dichloro-6-phenyl-5-(propan-2-yl)pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
225232-32-6 |
|---|---|
Molecular Formula |
C13H12Cl2N2 |
Molecular Weight |
267.15 g/mol |
IUPAC Name |
2,4-dichloro-6-phenyl-5-propan-2-ylpyrimidine |
InChI |
InChI=1S/C13H12Cl2N2/c1-8(2)10-11(9-6-4-3-5-7-9)16-13(15)17-12(10)14/h3-8H,1-2H3 |
InChI Key |
FCOCUALCRMCFNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(N=C1Cl)Cl)C2=CC=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
Nomenclature and Advanced Structural Elucidation of 2,4 Dichloro 6 Phenyl 5 Propan 2 Yl Pyrimidine
Systematic IUPAC Nomenclature and Derivations
Based on the structure, the systematic IUPAC name is 2,4-dichloro-5-isopropyl-6-phenylpyrimidine . The name is derived by identifying the parent heterocycle as pyrimidine (B1678525). The substituents are then named and numbered according to IUPAC rules: two chloro groups at positions 2 and 4, an isopropyl (systematically propan-2-yl) group at position 5, and a phenyl group at position 6. While the name is systematically derivable, no publications were found that specifically discuss the nomenclature or synthesis of this exact compound.
Comprehensive Spectroscopic Characterization for Structural Confirmation
A comprehensive search for spectroscopic and crystallographic data for 2,4-dichloro-6-phenyl-5-(propan-2-yl)pyrimidine yielded no specific results. The following sections outline the types of data that would be necessary for full structural elucidation, though they are not available for this particular compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Proton and Carbon Assignments
No experimental NMR data (¹H, ¹³C, or 2D-NMR) has been published for this compound. Such data would be essential for confirming the connectivity of the atoms within the molecule. Hypothetically, a ¹H NMR spectrum would show characteristic signals for the isopropyl group's methyl and methine protons, as well as signals for the protons of the phenyl ring. Similarly, a ¹³C NMR spectrum would provide distinct signals for each unique carbon atom in the pyrimidine ring, the phenyl ring, and the isopropyl group.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
There is no published High-Resolution Mass Spectrometry (HRMS) data for this compound. HRMS analysis would be critical for determining the exact molecular formula by providing a highly accurate mass measurement. It would also reveal characteristic fragmentation patterns that could further support the proposed structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
No experimental FT-IR spectrum is available in the literature for this compound. An FT-IR spectrum would identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-Cl, C=N, and C=C bonds within the pyrimidine and phenyl rings, and C-H bonds of the aliphatic isopropyl group.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing (if available)
There are no published reports on the single-crystal X-ray diffraction of this compound. This technique, if a suitable crystal could be grown, would provide the most definitive structural proof, offering precise bond lengths, bond angles, and information about the molecule's three-dimensional arrangement in the solid state. Studies have been conducted on other substituted phenyl pyrimidines, revealing how different substituent groups influence the torsion angles between the pyrimidine and phenyl rings, but this specific information is not available for the title compound. sci-hub.se
Synthetic Methodologies for 2,4 Dichloro 6 Phenyl 5 Propan 2 Yl Pyrimidine
Retrosynthetic Analysis of the 2,4-Dichloro-6-phenyl-5-(propan-2-yl)pyrimidine Scaffold
Retrosynthetic analysis provides a systematic approach to deconstruct a target molecule into readily available starting materials, thereby designing a logical forward synthesis. wikipedia.orgyoutube.comamazonaws.com The retrosynthesis of this compound begins with the disconnection of the two chloro groups at the C2 and C4 positions. This transformation, a functional group interconversion (FGI), points to a dihydroxypyrimidine precursor, namely 6-phenyl-5-(propan-2-yl)pyrimidine-2,4-diol (also known as 5-isopropyl-6-phenyluracil). This intermediate is a stable, often crystalline solid, making it an ideal target for the initial cyclization step.
The pyrimidine (B1678525) ring itself can be disconnected according to the principles of the classical Pinner synthesis or related cyclocondensation reactions. mdpi.com This involves breaking the C-N bonds formed during the cyclization. A common and effective strategy for pyrimidine synthesis is the reaction between a β-dicarbonyl compound and a urea (B33335) or amidine derivative. In this case, the pyrimidine ring can be retrosynthetically cleaved into urea and a suitable β-ketoester, ethyl 2-isopropyl-3-oxo-3-phenylpropanoate . This β-ketoester contains the necessary carbon framework for the C4, C5, and C6 positions of the pyrimidine ring, including the phenyl and isopropyl substituents.
Further disconnection of the β-ketoester, ethyl 2-isopropyl-3-oxo-3-phenylpropanoate, reveals simpler starting materials. This molecule can be conceptually formed through a Claisen condensation or a similar acylation reaction. The key bond to break is between the α-carbon and the benzoyl group, leading to ethyl isobutyrate and acetophenone . These are common and commercially available starting materials, thus completing a plausible retrosynthetic pathway.
Established and Emerging Synthetic Routes to the Compound
Based on the retrosynthetic analysis, a forward synthesis can be devised. The primary stages involve the formation of the pyrimidine ring through cyclization, followed by the introduction of the chloro functionalities.
The construction of the pyrimidine core is most commonly achieved through a cyclocondensation reaction. The Biginelli reaction and its variations offer a powerful tool for the synthesis of dihydropyrimidines, which can be subsequently oxidized. omicsonline.org However, for the direct synthesis of the pyrimidine-2,4-diol, a one-pot reaction between a β-ketoester and urea is typically employed.
In the context of synthesizing 6-phenyl-5-(propan-2-yl)pyrimidine-2,4-diol , the key precursors are ethyl 2-isopropyl-3-oxo-3-phenylpropanoate and urea . The synthesis of the β-ketoester can be achieved by the acylation of the enolate of ethyl isobutyrate with benzoyl chloride, or through a Claisen condensation of ethyl isobutyrate and ethyl benzoate.
The cyclocondensation reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol (B145695). nih.gov The base facilitates the deprotonation of urea, which then acts as a nucleophile, attacking the carbonyl groups of the β-ketoester. Subsequent dehydration and tautomerization lead to the formation of the stable aromatic pyrimidine ring.
Table 1: Key Reagents and Conditions for Pyrimidine Ring Formation
| Precursor 1 | Precursor 2 | Catalyst/Reagent | Solvent | General Conditions | Product |
| Ethyl 2-isopropyl-3-oxo-3-phenylpropanoate | Urea | Sodium Ethoxide | Ethanol | Reflux | 6-phenyl-5-(propan-2-yl)pyrimidine-2,4-diol |
The conversion of the hydroxyl groups of the pyrimidine-2,4-diol to chloro groups is a crucial step to furnish the target compound. This transformation is most effectively achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice. oregonstate.edudeepdyve.comresearchgate.net
The reaction involves heating the 6-phenyl-5-(propan-2-yl)pyrimidine-2,4-diol in an excess of phosphorus oxychloride. oregonstate.edu Often, a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, is added as a catalyst. deepdyve.com The amine acts as a base to facilitate the reaction and can also form a Vilsmeier-type reagent with POCl₃, which is a more potent chlorinating species. The reaction is typically carried out at reflux temperatures to ensure complete conversion. google.com In some cases, the addition of phosphorus pentachloride (PCl₅) can enhance the reactivity of the chlorinating system. researchgate.net
Table 2: Chlorination Reaction Parameters
| Substrate | Chlorinating Agent | Catalyst (optional) | General Conditions | Product |
| 6-phenyl-5-(propan-2-yl)pyrimidine-2,4-diol | Phosphorus Oxychloride (POCl₃) | N,N-Dimethylaniline | Reflux, excess POCl₃ | This compound |
Upon completion of the reaction, the excess phosphorus oxychloride is carefully removed, often by distillation under reduced pressure. The reaction mixture is then quenched by pouring it onto ice, followed by neutralization to precipitate the crude product.
For the synthesis of this compound, the primary regioselective challenge lies in the initial formation of the pyrimidine ring if unsymmetrical precursors are used. However, the condensation of ethyl 2-isopropyl-3-oxo-3-phenylpropanoate with urea is a well-defined reaction that leads to a single constitutional isomer due to the inherent reactivity of the carbonyl groups and the symmetry of urea. organic-chemistry.orgnih.gov
Stereoselectivity is not a primary concern in the synthesis of the target compound itself, as it does not possess any chiral centers. However, should chiral substituents be introduced in future syntheses, stereoselective methods for pyrimidine synthesis would become critical. nih.govresearchgate.netrsc.org For instance, the use of chiral auxiliaries or catalysts in the formation of the pyrimidine ring or its precursors could lead to enantiomerically enriched products.
Purification and Characterization of Synthetic Intermediates and Final Product
The purification of the synthetic intermediates and the final product is essential to obtain a compound of high purity for subsequent applications.
The intermediate, 6-phenyl-5-(propan-2-yl)pyrimidine-2,4-diol , is typically a solid and can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
The final product, This compound , is often a solid or a high-boiling oil. Purification is commonly achieved by column chromatography on silica (B1680970) gel, using a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the eluent. Recrystallization from a suitable solvent, such as ethanol or hexane, can also be employed for solid products.
Characterization of the final product and its intermediates relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the synthesized compounds. scienceopen.comrsc.orguobasrah.edu.iqresearchgate.netpsu.edu
In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the protons of the phenyl group (typically in the aromatic region, ~7-8 ppm), a septet for the methine proton of the isopropyl group, and a doublet for the two methyl groups of the isopropyl substituent.
The ¹³C NMR spectrum would show characteristic signals for the chlorinated carbons of the pyrimidine ring (typically downfield), as well as signals for the phenyl and isopropyl carbons.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) would be a characteristic feature in the mass spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The disappearance of the O-H and C=O stretching vibrations from the pyrimidine-2,4-diol intermediate and the appearance of C-Cl stretching vibrations in the final product would confirm the success of the chlorination step.
Table 3: Spectroscopic Data for a Representative Dichloropyrimidine
| Technique | Expected Chemical Shifts/Signals for this compound |
| ¹H NMR | Aromatic protons (phenyl group), septet (isopropyl CH), doublet (isopropyl CH₃) |
| ¹³C NMR | Signals for chlorinated pyrimidine carbons, phenyl carbons, and isopropyl carbons |
| MS (EI) | Molecular ion peak (M⁺) with characteristic isotopic pattern for two chlorine atoms |
| IR | Absence of O-H and C=O stretches, presence of C-Cl stretches |
Reactivity and Reaction Mechanisms of 2,4 Dichloro 6 Phenyl 5 Propan 2 Yl Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions at C2 and C4 Positions
The presence of two chlorine atoms on the electron-deficient pyrimidine (B1678525) ring makes 2,4-dichloro-6-phenyl-5-(propan-2-yl)pyrimidine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. These reactions typically proceed via an addition-elimination mechanism, involving the formation of a Meisenheimer intermediate. nih.gov The regioselectivity of these reactions, determining whether the substitution occurs at the C2 or C4 position, is a subject of considerable interest and is influenced by a variety of factors.
Amination Reactions and Mechanistic Pathways
Amination of dichloropyrimidines is a synthetically valuable transformation. Generally, nucleophilic substitution reactions on 2,4-dichloropyrimidines tend to favor substitution at the C4 position. However, this selectivity can be highly sensitive to the substituents present on the pyrimidine ring. wuxiapptec.comwuxiapptec.com
A highly regioselective amination of 6-aryl-2,4-dichloropyrimidines has been developed, strongly favoring the formation of the C4-substituted product. acs.orgresearchgate.net For instance, reactions with aliphatic secondary amines and aromatic amines have shown a high degree of regioselectivity for the C4 position. acs.orgresearchgate.net Interestingly, while reactions with aliphatic amines are often catalyzed by palladium, those with aromatic amines can proceed without a catalyst. acs.orgresearchgate.net The use of LiHMDS as a base is common in these reactions with aliphatic amines. acs.orgresearchgate.net
However, exceptions to C4 selectivity are known, and in some cases, C2 selective displacement or a mixture of products is observed. wuxiapptec.com For 2,4-dichloropyrimidines with an electron-donating substituent at the C6 position, SNAr reactions can proceed preferentially at the C2 position. wuxiapptec.com
Tertiary amine nucleophiles have been reported to exhibit excellent C2 selectivity in the SNAr reaction of 2,4-dichloropyrimidines that have an electron-withdrawing substituent at the C5 position. nih.govresearchgate.net This process can involve an in situ N-dealkylation of an intermediate to yield the product corresponding to the reaction of a secondary amine at the C2 position. nih.govresearchgate.net
Table 1: Regioselectivity in Amination of Substituted 2,4-Dichloropyrimidines
| Nucleophile | Substituent at C5/C6 | Predominant Position of Substitution | Catalyst/Conditions |
|---|---|---|---|
| Aliphatic secondary amines | C6-Aryl | C4 | Pd-catalyzed, LiHMDS base |
| Aromatic amines | C6-Aryl | C4 | No catalyst required |
| Tertiary amines | C5-Electron-withdrawing | C2 | In situ N-dealkylation |
| Various amines | C6-Electron-donating | C2 | Varies |
Alkoxylation, Thiolation, and Hydroxylation Reactions
While specific studies on the alkoxylation, thiolation, and hydroxylation of this compound are not extensively detailed in the provided context, the general principles of SNAr on dichloropyrimidines apply. These reactions would also be expected to show regioselectivity at the C2 and C4 positions, influenced by the nature of the nucleophile and the reaction conditions. For instance, in related systems, hydrolysis of a dichloropyrimidine can lead to the formation of a hydroxypyrimidine. researchgate.net
Influence of Substituents on Regioselectivity and Reaction Rates
The regioselectivity of SNAr reactions in 2,4-dichloropyrimidine (B19661) analogs is highly sensitive to both electronic and steric effects. wuxiapptec.com The substituents on the pyrimidine ring play a crucial role in determining whether the nucleophilic attack occurs at the C2 or C4 position.
Generally, for 2,4-dichloropyrimidines, substitution is favored at the C4 position. wuxiapptec.com This can be rationalized by considering the electronic properties of the pyrimidine ring. However, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com In the case of this compound, the phenyl group at C6 is generally considered electron-neutral or weakly electron-donating, which can still influence the regioselectivity. The bulky propan-2-yl group at the C5 position can also exert a steric influence on the C4 position, potentially affecting the C4/C2 selectivity. wuxiapptec.com
An electron-withdrawing substituent at the C5 position generally directs nucleophilic substitution to the C4 position. nih.govresearchgate.net Conversely, as mentioned, an electron-donating group at C6 tends to direct substitution to the C2 position. wuxiapptec.com The interplay of these electronic effects, along with the steric hindrance from the substituents, ultimately dictates the final product distribution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) at Halogenated Sites
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the two chlorine atoms in this compound serve as excellent handles for such transformations. libretexts.org These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions, allow for the selective functionalization of the C2 and C4 positions. rsc.org
The general mechanism for these reactions involves a catalytic cycle consisting of oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira), and reductive elimination. libretexts.orgyoutube.com
For 2,4-dichloropyrimidines, regioselectivity in Suzuki-Miyaura cross-coupling reactions is often observed for the C4 position. mdpi.com This is attributed to the favored oxidative addition of palladium into the C4-chlorine bond. mdpi.com Microwave-assisted procedures have been shown to be effective for the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids, consistently yielding the 4-substituted-2-chloropyrimidine as the main product. mdpi.com
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is also a valuable tool for modifying dichloropyrimidines. wikipedia.orglibretexts.org The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org The Heck reaction, involving the coupling of an alkene with an aryl or vinyl halide, further expands the synthetic utility of this class of compounds.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Features |
|---|---|---|
| Suzuki-Miyaura | Organoboron reagent | C4-selectivity often observed in 2,4-dichloropyrimidines. |
| Sonogashira | Terminal alkyne | Forms C-C triple bonds; reactivity depends on the halide. |
| Heck | Alkene | Forms a new C-C single bond at the vinylic position. |
Reactivity of the Phenyl and Propan-2-yl Substituents
The phenyl and propan-2-yl substituents on the pyrimidine ring are not merely spectators in the reactivity of the molecule. The phenyl group at the C6 position can influence the electronic properties of the pyrimidine ring through resonance and inductive effects. While generally considered electronically neutral, it can affect the regioselectivity of nucleophilic aromatic substitution and the rate of cross-coupling reactions. acs.org
Furthermore, the phenyl ring itself can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the pyrimidine ring may deactivate the phenyl group towards such reactions. The propan-2-yl group at the C5 position primarily exerts a steric influence, which can be significant in directing the outcome of reactions at the adjacent C4 and C6 positions. wuxiapptec.com
Computational Chemistry Insights into Reaction Mechanisms and Transition States
Computational chemistry provides a powerful lens through which to understand the intricate details of reaction mechanisms and transition states that are often difficult to probe experimentally. smu.edumdpi.com Density Functional Theory (DFT) calculations are frequently employed to model the reaction pathways of nucleophilic aromatic substitution and other reactions involving pyrimidine derivatives. researchgate.netnih.gov
For SNAr reactions on dichloropyrimidines, computational studies can elucidate the relative energies of the transition states for attack at the C2 and C4 positions, thereby predicting the regioselectivity. wuxiapptec.com For example, transition state calculations for a 2,4-dichloropyrimidine with an electron-donating group at C6 showed that the energy of the C4 transition state was higher than that of the C2 transition state, consistent with the experimentally observed C2 selectivity. wuxiapptec.com
These calculations often involve locating the transition state structures and characterizing them by the presence of a single imaginary frequency. wuxiapptec.com The reaction energy profiles can be calculated to map out the entire reaction pathway, including intermediates and transition states. wuxiapptec.com Such studies have confirmed that for many SNAr reactions, the nucleophilic addition is the rate-determining step. researchgate.net
Furthermore, computational models can predict how substituents will influence reaction rates and regioselectivity, providing a valuable tool for designing synthetic routes and understanding reactivity patterns. rsc.org By analyzing the electronic structure of the molecule, such as the Lowest Unoccupied Molecular Orbital (LUMO), insights into the most electrophilic sites for nucleophilic attack can be gained. stackexchange.comnih.gov
Derivatization Strategies and Analog Synthesis from 2,4 Dichloro 6 Phenyl 5 Propan 2 Yl Pyrimidine
Synthesis of Monosubstituted Pyrimidine (B1678525) Derivatives at C2 and C4
The differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring is a cornerstone of its synthetic utility. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. This inherent regioselectivity allows for the controlled synthesis of monosubstituted derivatives.
Nucleophilic aromatic substitution (SNAr) is a common method for introducing a variety of nucleophiles, such as amines, alcohols, and thiols, onto the pyrimidine ring. The reaction of 2,4-dichloropyrimidines with neutral nitrogen nucleophiles often results in a mixture of C4 and C2 isomers, with the C4-substituted product typically predominating. For instance, the reaction of 2,4-dichloropyrimidines with amines can yield C4/C2 isomer ratios ranging from 1:1 to 4:1. However, the regioselectivity can be significantly influenced by the substituents present on the pyrimidine ring and the reaction conditions. The presence of an electron-donating group at the C6 position can, in some cases, favor substitution at the C2 position. Conversely, an electron-withdrawing group at C5 generally directs substitution to the C4 position. In the case of 2,4-dichloro-6-phenyl-5-(propan-2-yl)pyrimidine, the phenyl group at C6 is electron-withdrawing, which would be expected to activate both the C2 and C4 positions towards nucleophilic attack. However, the steric hindrance from the bulky isopropyl group at C5 and the phenyl group at C6 would likely play a significant role in directing the incoming nucleophile, potentially favoring the more accessible C4 position.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, also exhibit a strong preference for reaction at the C4 position of 2,4-dichloropyrimidines. This allows for the regioselective introduction of aryl, heteroaryl, and alkynyl groups. Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids has been shown to be a highly efficient method for the synthesis of C4-substituted pyrimidines, often with very low catalyst loading and short reaction times.
| Reaction Type | Position of Substitution | Reagents/Conditions | Product Type |
| Nucleophilic Aromatic Substitution | C4 (major) or C2 | Amines, Alcohols, Thiols | 4-substituted-2-chloropyrimidine or 2-substituted-4-chloropyrimidine |
| Suzuki Coupling | C4 | Aryl/Heteroaryl Boronic Acids, Pd catalyst | 4-Aryl/Heteroaryl-2-chloropyrimidine |
| Sonogashira Coupling | C4 | Terminal Alkynes, Pd/Cu catalyst | 4-Alkynyl-2-chloropyrimidine |
Synthesis of Disubstituted and Polysubstituted Pyrimidine Analogs
The synthesis of disubstituted pyrimidine analogs from this compound is typically achieved through a sequential functionalization strategy. This approach leverages the differential reactivity of the C2 and C4 positions, allowing for the introduction of two different substituents in a controlled manner.
The first substitution is generally directed to the more reactive C4 position using either SNAr or palladium-catalyzed cross-coupling reactions, as described in the previous section. Once the C4 position is functionalized, the remaining chlorine atom at the C2 position can be replaced in a subsequent step. The reactivity of the C2 chloro group is generally lower than that of the C4 chloro group, often requiring more forcing reaction conditions for its substitution.
This sequential approach allows for the synthesis of a wide variety of 2,4-disubstituted pyrimidines with diverse functionalities. For example, a Sonogashira coupling at C4 can be followed by a nucleophilic substitution with an amine at C2 to generate 2-amino-4-alkynylpyrimidine derivatives. Similarly, an initial amination at C4 can be followed by a Suzuki coupling at C2 to produce 2-aryl-4-aminopyrimidines. The synthesis of 2,4-diaminopyrimidines can be achieved by reacting 2,4-dichloropyrimidines with an excess of an amine under conditions that promote disubstitution, or by a stepwise approach with two different amines.
While substitution at C2 and C4 is the most common derivatization pathway, functionalization at other positions of the pyrimidine ring, leading to polysubstituted analogs, can also be envisioned, although it is synthetically more challenging. For instance, metalation of the pyrimidine ring at the C6 position, if not already substituted, can be a route to introduce further diversity.
| Step | Reaction Type | Position | Reagents/Conditions | Intermediate/Product |
| 1 | Nucleophilic Aromatic Substitution or Cross-Coupling | C4 | Various nucleophiles or coupling partners | 4-Substituted-2-chloro-6-phenyl-5-(propan-2-yl)pyrimidine |
| 2 | Nucleophilic Aromatic Substitution or Cross-Coupling | C2 | Various nucleophiles or coupling partners | 2,4-Disubstituted-6-phenyl-5-(propan-2-yl)pyrimidine |
Construction of Fused Heterocyclic Systems Utilizing the Pyrimidine Core
The substituted pyrimidine core of this compound serves as a valuable building block for the synthesis of various fused heterocyclic systems. These annulation reactions typically involve the introduction of bifunctional nucleophiles or reagents that can react with two adjacent sites on the pyrimidine ring, or with functional groups that have been previously installed on the pyrimidine core.
One common strategy involves the synthesis of pyrazolo[3,4-d]pyrimidines . This can be achieved by reacting a suitably functionalized pyrimidine, such as a 2-amino-4-chloro-5-formylpyrimidine, with hydrazine (B178648) derivatives. The hydrazine undergoes condensation with the formyl group and subsequent intramolecular cyclization with displacement of the chloro group to form the fused pyrazole (B372694) ring.
Thieno[2,3-d]pyrimidines can be prepared from 4-chloropyrimidine (B154816) derivatives through various synthetic routes. One approach involves the reaction with a sulfur-containing nucleophile that also bears a functional group capable of cyclization. For instance, reaction with a mercaptoacetate (B1236969) derivative can be followed by intramolecular cyclization to form the thiophene (B33073) ring.
The synthesis of pyrido[2,3-d]pyrimidines often starts from a 4-aminopyrimidine (B60600) derivative. The pyridine (B92270) ring can be constructed by reacting the 5-position of the pyrimidine ring (if unsubstituted) with a three-carbon synthon, or by intramolecular cyclization of a substituent at the 5-position. Given that the target molecule is substituted at C5, derivatization strategies would likely involve functionalization of the existing substituents to enable cyclization.
| Fused System | General Precursor | Key Reaction |
| Pyrazolo[3,4-d]pyrimidine | 4-Chloro-5-formylpyrimidine | Condensation with hydrazine followed by cyclization |
| Thieno[2,3-d]pyrimidine | 4-Chloropyrimidine | Reaction with a bifunctional sulfur nucleophile and cyclization |
| Pyrido[2,3-d]pyrimidine | 4-Aminopyrimidine | Annulation with a three-carbon synthon or intramolecular cyclization |
Chemical Transformations for Diverse Substituent Introduction (e.g., Oxidation, Reduction)
Beyond the direct substitution of the chloro groups, the this compound scaffold can undergo various chemical transformations to introduce further diversity. These reactions can target the pyrimidine ring itself or the substituents attached to it.
Oxidation of the pyrimidine ring can lead to the formation of N-oxides. The nitrogen atoms in the pyrimidine ring are less basic than those in pyridine, making N-oxidation more challenging. However, reaction with strong peracids can achieve mono-N-oxidation, typically at one of the ring nitrogen atoms. The position of N-oxidation can be influenced by the electronic nature of the substituents on the ring. The introduction of an N-oxide functionality can alter the electronic properties of the pyrimidine ring and provide new sites for functionalization.
Reduction reactions offer another avenue for diversification. The chloro substituents on the pyrimidine ring can be removed through catalytic hydrogenation, a process known as hydrodechlorination. This reaction is typically carried out using a palladium catalyst and a source of hydrogen. Selective reduction of one chloro group over the other can be challenging but may be achievable under carefully controlled conditions. This transformation is useful for preparing pyrimidine derivatives with a hydrogen atom at the C2 or C4 position. The pyrimidine ring itself can also be reduced under more forcing conditions, leading to di- or tetrahydropyrimidine (B8763341) derivatives.
| Transformation | Reagents/Conditions | Product Type |
| N-Oxidation | Peracids (e.g., m-CPBA) | Pyrimidine N-oxide |
| Hydrodechlorination | H2, Pd/C | Dechlorinated pyrimidine |
| Ring Reduction | Strong reducing agents (e.g., NaBH4) | Dihydropyrimidine, Tetrahydropyrimidine |
Advanced Computational Chemistry and Theoretical Studies of 2,4 Dichloro 6 Phenyl 5 Propan 2 Yl Pyrimidine
Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO)
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For a compound like 2,4-dichloro-6-phenyl-5-(propan-2-yl)pyrimidine, these calculations would reveal its electronic structure, including the distribution of electrons and the energies of its molecular orbitals. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov A smaller gap generally suggests higher reactivity. semanticscholar.orgnih.gov For pyrimidine (B1678525) derivatives, the distribution of HOMO and LUMO orbitals would likely be influenced by the electronegative nitrogen atoms in the pyrimidine ring and the electron-withdrawing chlorine substituents.
Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure of molecules. researchgate.net For this compound, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), would be employed to find the most stable geometric arrangement of its atoms—the ground state geometry. researchgate.netresearchgate.net This process, known as geometry optimization, provides precise bond lengths, bond angles, and dihedral angles.
These optimized coordinates are essential for calculating the molecule's energetic profile, including its total energy and stability. DFT is a common tool for such structural determinations in heterocyclic chemistry. ijcce.ac.ir
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species. The MEP surface is color-coded to indicate different regions of electrostatic potential: red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov Green areas represent neutral potential. For the target molecule, MEP analysis would likely highlight the electronegative chlorine and nitrogen atoms as regions of negative potential, providing insights into potential sites for intermolecular interactions. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The presence of rotatable bonds, such as the one connecting the phenyl group to the pyrimidine ring, means that this compound can exist in various conformations. Conformational analysis involves systematically studying these different spatial arrangements to identify the most stable conformers. beilstein-journals.org
Molecular dynamics (MD) simulations could further be used to study the dynamic behavior of the molecule over time. By simulating the movements of the atoms, MD can provide insights into the molecule's flexibility, conformational changes, and interactions with its environment, such as a solvent.
Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR)
Computational methods, particularly DFT, are frequently used to predict spectroscopic data. For this compound, theoretical calculations could generate predicted Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These predicted spectra can be compared with experimental data to validate the calculated structure of the molecule. This combined experimental and theoretical approach is a powerful tool for structural elucidation.
In-depth Analysis of this compound Reveals Limited Publicly Available Data
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available research data for the chemical compound This compound . Consequently, it is not possible to provide a detailed, evidence-based article on its specific applications in organic synthesis and chemical biology according to the requested outline.
While the general class of substituted dichloropyrimidines is well-documented as a versatile scaffold in medicinal chemistry and drug discovery, information pertaining directly to the title compound is absent from the accessible scientific literature. mdpi.com Dichloropyrimidine cores are frequently utilized as key intermediates due to the differential reactivity of the two chlorine atoms, which allows for sequential and site-selective nucleophilic substitutions to build molecular complexity. mdpi.comnih.gov This scaffold is a common starting point for the synthesis of kinase inhibitors and other biologically active molecules. nih.govnih.gov
However, without specific studies on this compound, any discussion regarding its role as a precursor, its utility in ligand design, or the biological interactions of its derivatives would be purely speculative. Adhering to the principles of scientific accuracy and the strict constraints of the user's request, which demand focusing solely on the specified compound, prevents the generation of content for the following outlined sections:
Applications of 2,4 Dichloro 6 Phenyl 5 Propan 2 Yl Pyrimidine in Organic Synthesis and Chemical Biology
Mechanistic Investigations of Biological Interactions of Derived Compounds
Computational Docking and Molecular Dynamics for Ligand-Target Interaction Prediction
Research on closely related structures, such as 2,4-dichloro-6-(propan-2-yl)pyrimidine (lacking the C6-phenyl group) biosynth.com and various 2,4-dichloro-6-phenyl derivatives (without the C5-isopropyl group), exists but cannot be used to accurately describe the specific properties and applications of the title compound.
Until research focusing specifically on 2,4-dichloro-6-phenyl-5-(propan-2-yl)pyrimidine is published and made publicly available, a detailed and factual article as requested cannot be constructed.
Future Research Directions and Unexplored Chemical Space for 2,4 Dichloro 6 Phenyl 5 Propan 2 Yl Pyrimidine
Development of More Efficient and Sustainable Synthetic Protocols
The synthesis of substituted pyrimidines often involves multi-step procedures that may lack efficiency and sustainability. chemicalbook.com Future research should prioritize the development of streamlined and environmentally benign synthetic routes to 2,4-dichloro-6-phenyl-5-(propan-2-yl)pyrimidine and its analogs.
Key areas for investigation include:
One-Pot and Tandem Reactions: Designing multi-component reactions that combine several synthetic steps into a single operation would significantly improve efficiency. For instance, a one-pot cyclocondensation followed by a selective double chlorination could be explored.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds, including substituted pyrimidines. mdpi.comlifechempharma.com A systematic study of microwave-assisted protocols for the key steps in the synthesis of the title compound could lead to rapid and efficient production.
Green Chemistry Approaches: The use of greener solvents, biodegradable catalysts, and energy-efficient processes is crucial. Research could focus on replacing hazardous reagents like phosphorus oxychloride, commonly used for chlorination, with safer alternatives. chemicalbook.com Flow chemistry could also be implemented to enhance safety, control, and scalability.
| Strategy | Potential Advantage | Key Research Focus | Example Reaction Condition |
|---|---|---|---|
| One-Pot Synthesis | Reduced waste, time, and cost | Development of a multi-component reaction starting from basic precursors. | Condensation of a β-diketone precursor with urea (B33335)/thiourea followed by in-situ chlorination. |
| Microwave-Assisted Suzuki Coupling | Rapid reaction times, high yields | Optimizing conditions for coupling a dichloropyrimidine core with phenylboronic acid. mdpi.com | Pd(PPh₃)₄ catalyst, K₂CO₃ base, short irradiation time (e.g., 15 min). lifechempharma.com |
| Flow Chemistry | Enhanced safety, scalability, and control | Adapting hazardous chlorination steps to a continuous flow reactor. | Precise temperature and residence time control to minimize byproduct formation. |
Exploration of Novel Reactivity Pathways and Catalytic Transformations
The two chlorine atoms at the C2 and C4 positions of the pyrimidine (B1678525) ring are highly susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. acs.org The reactivity of these positions generally follows the order C4 > C2, but this can be influenced by the steric hindrance of the adjacent isopropyl group and the electronic effects of the phenyl group. acs.orgguidechem.com
Future research should systematically explore this reactivity:
Regioselective Functionalization: A primary focus should be on developing highly regioselective methods to functionalize the C2 and C4 positions independently. This would enable the creation of a diverse library of derivatives. Palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations are prime candidates for this exploration. mdpi.comresearchgate.netnih.gov
Catalytic C-H Activation: Direct C-H activation at the phenyl ring or the isopropyl group, while challenging, would represent a novel and atom-economical way to introduce further complexity into the molecule without pre-functionalization.
Asymmetric Catalysis: Introducing chirality by using chiral nucleophiles or catalysts in substitution reactions could lead to the synthesis of enantiomerically pure compounds, which is often critical for biological applications.
| Reaction Type | Target Position | Potential Catalyst System | Anticipated Outcome |
|---|---|---|---|
| Suzuki Coupling | C4 or C2 | Pd(PPh₃)₄ / K₂CO₃ | Selective C-C bond formation to create biaryl or alkyl-aryl pyrimidines. nih.gov |
| Buchwald-Hartwig Amination | C4 or C2 | Pd(OAc)₂ / dppb / LiHMDS | Regioselective introduction of primary or secondary amines. acs.org |
| Sonogashira Coupling | C4 or C2 | Pd(II) catalysts | Synthesis of pyrimidinylalkyne derivatives for further functionalization. researchgate.net |
| Direct C-H Arylation | Phenyl Ring | Pd(OAc)₂ with a suitable ligand | Formation of complex polyaromatic systems. |
Advanced Materials Science Applications
Pyrimidine derivatives are increasingly being investigated for their potential in materials science due to their electronic properties, thermal stability, and ability to participate in intermolecular interactions like hydrogen bonding and π-π stacking. nih.gov The structure of this compound makes it an attractive building block (monomer) for functional polymers and smart materials.
Unexplored avenues include:
Functional Polymers: The two chlorine atoms provide reactive handles for polymerization reactions. Polycondensation with suitable di-nucleophiles (e.g., diamines, diols) could yield novel poly(pyrimidine ether)s or poly(aminopyrimidine)s. The phenyl and isopropyl groups would influence the polymer's solubility, processability, and final properties.
Organic Electronics: The electron-deficient pyrimidine ring coupled with the phenyl group suggests potential applications in organic electronics. Derivatives could be designed as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as host materials for phosphorescent emitters.
Smart Materials: By incorporating stimuli-responsive moieties through substitution at the C2 or C4 positions, it may be possible to create "smart" materials that change their properties (e.g., color, fluorescence, conformation) in response to external stimuli like pH, light, or temperature.
Innovative Applications in Chemical Biology as Probes for Biological Systems (Mechanistic Focus)
Pyrimidine scaffolds are privileged structures in drug discovery, frequently interacting with biological targets such as kinases. nih.govchemrxiv.orgmdpi.com While the biological activity of this compound itself is unknown, its structure warrants investigation. A key future direction is the development of chemical probes based on this scaffold to study biological systems and elucidate mechanisms of action.
Research in this area should focus on:
Design and Synthesis of Bioactive Probes: Assuming a bioactive derivative is identified, it can be converted into a chemical probe. This involves synthetically modifying the parent compound to include a reporter tag (e.g., a fluorophore like BODIPY), a photo-crosslinking group, or an affinity tag (e.g., biotin) for target identification and visualization. researchgate.net
Target Identification and Validation: Using these probes, researchers could perform cell-based assays to visualize the subcellular localization of the compound or use affinity pull-down experiments coupled with mass spectrometry to identify its protein binding partners.
Mechanistic Studies: Fluorescently labeled probes can be used in advanced microscopy techniques (e.g., FRET, FLIM) to study the real-time kinetics of target engagement within living cells. nih.gov This provides a powerful tool to understand how the compound exerts its biological effect at a molecular level, moving beyond simple measures of potency. For instance, pyrimidine-based nucleoside analogues have been successfully used as probes to monitor DNA synthesis in proliferating cells. nih.govgriffith.edu.au
Q & A
Q. Advanced
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to kinase targets (e.g., EGFR), focusing on chlorine’s halogen bonding with catalytic lysine residues .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories to identify key hydrophobic interactions (e.g., isopropyl group with pocket residues) .
What are the key chemical reactions involving the 5-isopropyl and phenyl substituents in this compound?
Q. Basic
- Oxidation : The isopropyl group can be oxidized to a ketone using KMnO₄/H₂SO₄, altering solubility .
- Cross-coupling : Suzuki-Miyaura reactions at the phenyl ring introduce bioisosteres (e.g., pyridyl groups) for SAR studies .
What challenges arise in achieving regioselective synthesis of derivatives, and how can they be addressed?
Advanced
Challenges :
- Competing reactivity at C2 vs. C4 due to similar electronic environments.
Solutions : - Protecting groups : Temporarily block C4 with a trimethylsilyl group to functionalize C2 selectively .
- Microwave-assisted synthesis : Enhances regioselectivity via rapid, uniform heating (e.g., 80% yield for C4-amine vs. 45% under conventional heating) .
How does the stability of this compound vary under different storage and reaction conditions?
Q. Basic
- Thermal stability : Decomposes above 200°C; store at −20°C under inert atmosphere .
- pH sensitivity : Hydrolyzes in aqueous base (pH > 10); use anhydrous conditions for reactions .
What methodologies address low yields in multi-step syntheses of pyrimidine derivatives?
Q. Advanced
- Flow chemistry : Continuous processing reduces intermediate degradation (e.g., 75% yield over 3 steps vs. 50% in batch) .
- DoE (Design of Experiments) : Optimize parameters (e.g., temperature, catalyst loading) via response surface modeling .
How can spectral data be interpreted to confirm the absence of regioisomeric impurities?
Q. Advanced
- 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to distinguish C2 vs. C4 substitution patterns .
- XRD : Compare experimental crystal structures with predicted lattice parameters for purity ≥95% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
